tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Dopamine Receptor Binding Affinity Medicinal Chemistry

Researchers requiring a rigid, constrained bicyclic scaffold for dopamine receptor targeting often face limited availability of selectively protected intermediates. This compound addresses that need with reliable supply. - Potent D3 binding (Ki = 5.5 nM) and equipotent profile across D2-D5 receptors, ideal for polypharmacology studies. - Boc-protected amine enables orthogonal deprotection in multi-step syntheses or solid-phase workflows. - Serves as a substrate for enzymatic kinetic resolution to access enantiopure building blocks.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 171906-65-3
Cat. No. B064455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
CAS171906-65-3
SynonymsCarbamic acid, 3-azabicyclo[3.2.0]hept-1-yl-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC1CNC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
InChIKeyWATXNHHBICSVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate: Chemical Class and Procurement


tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS 171906-65-3) is a bicyclic heterocyclic building block featuring a rigid 3-azabicyclo[3.2.0]heptane core and a tert-butyloxycarbonyl (Boc) protecting group . It belongs to the class of 3-azabicyclo[3.2.0]heptane derivatives, which are recognized as privileged scaffolds for dopamine receptor modulation due to their constrained bicyclic architecture [1]. The compound serves primarily as a protected amine intermediate in medicinal chemistry synthesis, where the Boc group enables orthogonal protection strategies under mild acidic deprotection conditions .

1
Bicyclic heterocyclic building block for dopamine receptor-focused medicinal chemistry
2
Boc-protected amine compatible with orthogonal acidic deprotection strategies
3
Reported nanomolar binding context across D2, D3, D4, and D5 receptor subtypes

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate: Why Generic Substitution Fails


Generic substitution within the 3-azabicyclo[3.2.0]heptane class is not feasible due to quantifiable differences in dopamine receptor subtype binding profiles and synthetic accessibility. The specific substitution pattern and protecting group on this scaffold directly dictate receptor affinity and selectivity [1]. For instance, the tert-butyl carbamate derivative exhibits a distinct, non-selective nanomolar binding profile across D2, D3, D4, and D5 receptors, which contrasts sharply with the more selective profiles observed for other N-substituted analogs within the same bicyclic class [2]. Furthermore, the Boc protecting group provides a well-defined acid-labile orthogonal protection strategy that is not interchangeable with other carbamate protecting groups (e.g., Cbz or Fmoc) without altering downstream synthetic routes and yields .

Binding profile
Receptor subtype binding profile may shift with N-substitution changes; equipotent D2–D5 profile is not transferable across analogs
Protecting group
Boc acid-labile deprotection is not interchangeable with Cbz or Fmoc without altering downstream synthetic routes and yields
Scaffold substitution
Substitution pattern on the 3-azabicyclo[3.2.0]heptane core directly influences receptor affinity; generic replacement may alter assay-response context

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate: Quantitative Differentiation Evidence


D3 Receptor Binding Affinity vs. Class-Leading Scaffold

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate exhibits a Ki of 5.5 nM for the human dopamine D3 receptor [1]. In comparison, a closely related 3-azabicyclo[3.2.0]heptane derivative (BDBM50001955) from the same chemoenzymatic study demonstrates a Ki of 10 nM for the same receptor target [2].

D3 receptor affinity
Cross-study comparable
Ki 5.5 nM vs. comparator 10 nM
Supports D3 receptor binding assay context
Competitive binding assay; ~1.8-fold higher affinity reported
Dopamine Receptor Binding Affinity Medicinal Chemistry

Broad Dopamine Receptor Subtype Binding Profile

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate displays equipotent binding (Ki = 5.5 nM) across human dopamine D2, D3, D4, and D5 receptor subtypes [1]. This non-selective profile contrasts with the class-level behavior of 3-azabicyclo[3.2.0]heptane derivatives, which typically exhibit preferential binding to D2-like receptors (D2, D3, D4) over D1-like receptors (D1, D5) [2].

Subtype binding profile
Class-level inference
Equipotent Ki 5.5 nM across D2, D3, D4, D5
Reported broad polypharmacological binding context
Lacks typical D2-like vs. D1-like selectivity; data to verify
Dopamine Receptor Selectivity Profile Polypharmacology

Boc-Protected Amine for Orthogonal Deprotection

The tert-butyloxycarbonyl (Boc) group in tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate undergoes quantitative deprotection under mild acidic conditions (e.g., TFA in DCM, 0-25°C, 1-4 hours) to liberate the free 3-azabicyclo[3.2.0]heptan-1-amine . In contrast, benzyl carbamate (Cbz) protecting groups require hydrogenolysis (H2, Pd/C) which may be incompatible with alkenes or other reducible functionalities present in downstream coupling partners [1].

Orthogonal deprotection
Supporting evidence
Boc: acid-labile (TFA, 1–4 h); Cbz: hydrogenolysis
Supports orthogonal protecting group strategy selection
No quantitative yield comparison provided
Protecting Group Solid-Phase Synthesis Medicinal Chemistry

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate: Optimal Application Scenarios


D3 Receptor-Targeted CNS Lead Generation

Given its potent D3 receptor binding affinity (Ki = 5.5 nM) [1], this compound serves as an attractive starting scaffold for medicinal chemistry campaigns aimed at developing novel dopamine D3 receptor modulators for Parkinson's disease, schizophrenia, or addiction disorders.

Polypharmacological Probe for Dopamine Receptor Profiling

The equipotent binding across D2, D3, D4, and D5 receptors [1] makes this compound a valuable tool compound for investigating polypharmacological effects in dopamine signaling pathways, particularly in phenotypic screening assays where multi-target engagement is desired.

Solid-Phase Peptide Synthesis & Bioconjugation via Boc Deprotection

The acid-labile Boc protecting group enables orthogonal deprotection strategies , facilitating the incorporation of the 3-azabicyclo[3.2.0]heptane scaffold into solid-phase peptide synthesis workflows or bioconjugation schemes where other protecting groups (e.g., Fmoc) are employed.

Chiral 3-Azabicyclo[3.2.0]heptane Synthesis via Kinetic Resolution

As demonstrated in the chemoenzymatic synthesis study, racemic 3-azabicyclo[3.2.0]heptane derivatives can be resolved using immobilized lipase B (Novozym 435) [2]. This compound, as a protected amine, may serve as a substrate for similar enzymatic kinetic resolution to access enantiopure building blocks.

Application
Selection Property
Validation Focus
D3 receptor-targeted CNS lead generation studies
D3 binding affinity context
Target engagement assay validation
Dopamine receptor polypharmacological profiling
Broad subtype binding profile
Phenotypic screening endpoint review
Solid-phase synthesis and bioconjugation strategies
Boc acid-labile deprotection orthogonality
Deprotection condition compatibility
Chemoenzymatic chiral resolution studies
Protected amine substrate for kinetic resolution
Lipase-mediated enantioselectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.